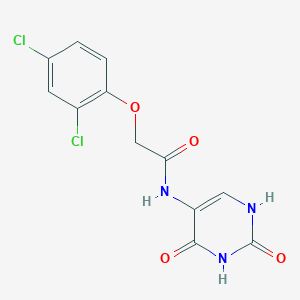
1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used for scientific research purposes since then. The compound is known for its psychoactive effects and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine is not fully understood. However, it is known to act as a partial agonist of the 5-HT1B and 5-HT2C serotonin receptors. 1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine also has affinity for other serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain, leading to its psychoactive effects. 1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine has also been shown to increase heart rate, blood pressure, and body temperature in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine in lab experiments is its well-established mechanism of action. This makes it a useful reference compound for studying the effects of other psychoactive substances. However, 1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine has limited selectivity for the serotonin receptors, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine. One area of interest is the development of more selective agonists and antagonists for the serotonin receptors. This could lead to a better understanding of the specific roles of these receptors in behavior and physiology. Another area of interest is the use of 1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine in the development of new treatments for psychiatric disorders, such as depression and anxiety. Finally, further research is needed to fully understand the long-term effects of 1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine on the brain and body.
Métodos De Síntesis
1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine is synthesized through a chemical reaction between 4-chlorophenylpiperazine and 4-ethoxybenzoyl chloride in the presence of a base. The reaction yields 1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine as a white crystalline powder, which is then purified using various techniques.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine has been widely used in scientific research for its psychoactive effects. It is commonly used as a reference compound for studying the mechanism of action of other psychoactive substances. 1-(4-chlorophenyl)-4-(4-ethoxybenzoyl)piperazine has also been used to study the effects of serotonin receptor agonists and antagonists on behavior and physiology.
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-9-3-15(4-10-18)19(23)22-13-11-21(12-14-22)17-7-5-16(20)6-8-17/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPSSNIZEMLYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)piperazin-1-yl](4-ethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)

![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)
![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B5731001.png)
